molecular formula C12H23NO4 B12002500 12-nitrododecanoic Acid CAS No. 32571-74-7

12-nitrododecanoic Acid

Cat. No.: B12002500
CAS No.: 32571-74-7
M. Wt: 245.32 g/mol
InChI Key: WBFNNQMHXFHGCE-UHFFFAOYSA-N
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Description

12-Nitrododecanoic acid is an organic compound with the molecular formula C12H23NO4 It is a nitro-substituted fatty acid, characterized by the presence of a nitro group (-NO2) attached to the dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Nitrododecanoic acid can be synthesized through several methods. One common approach involves the nitration of dodecanoic acid. This process typically requires a nitrating agent such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the dodecanoic acid chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product. The use of catalysts and specific reaction conditions can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

12-Nitrododecanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives with different oxidation states.

    Reduction: Reduction of the nitro group can yield amino derivatives, such as 12-aminododecanoic acid.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: 12-Aminododecanoic acid and other amino derivatives.

    Substitution: Various substituted dodecanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

12-Nitrododecanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism by which 12-nitrododecanoic acid exerts its effects depends on its chemical structure and the specific reactions it undergoes. The nitro group plays a crucial role in its reactivity, influencing the compound’s interaction with molecular targets and pathways. For example, in biological systems, the nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    12-Aminododecanoic acid: A reduction product of 12-nitrododecanoic acid, characterized by the presence of an amino group instead of a nitro group.

    Dodecanoic acid: The parent compound without the nitro substitution.

    12-Hydroxydodecanoic acid: A hydroxyl-substituted derivative with different chemical properties.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The nitro group enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial processes.

Properties

CAS No.

32571-74-7

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

12-nitrododecanoic acid

InChI

InChI=1S/C12H23NO4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)

InChI Key

WBFNNQMHXFHGCE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)O)CCCCC[N+](=O)[O-]

Origin of Product

United States

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